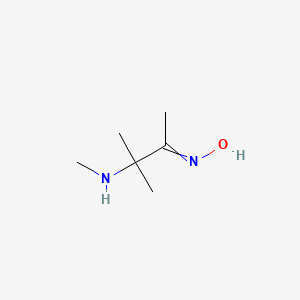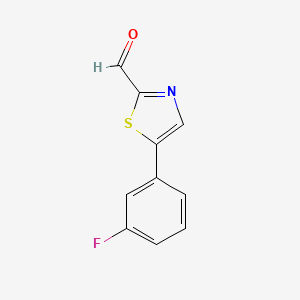
3-(chloromethyl)-5-methoxy-1,2-dimethyl-1H-Indole-4,7-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(chloromethyl)-5-methoxy-1,2-dimethyl-1H-Indole-4,7-dione is a synthetic organic compound belonging to the indole family. Indoles are heterocyclic aromatic organic compounds that play a significant role in various biological processes and are found in many natural products. This particular compound is characterized by the presence of a chloromethyl group, a methoxy group, and two methyl groups attached to the indole core.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(chloromethyl)-5-methoxy-1,2-dimethyl-1H-Indole-4,7-dione typically involves multiple steps, starting from readily available precursors. One common method involves the chloromethylation of an indole derivative. This can be achieved by treating the indole with chloromethyl methyl ether (MOM-Cl) in the presence of a Lewis acid catalyst such as zinc iodide (ZnI2) in dichloromethane (CH2Cl2) at low temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
3-(chloromethyl)-5-methoxy-1,2-dimethyl-1H-Indole-4,7-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms, potentially altering its biological activity.
Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines, thiols, or alcohols can react with the chloromethyl group under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted indole derivatives.
科学的研究の応用
3-(chloromethyl)-5-methoxy-1,2-dimethyl-1H-Indole-4,7-dione has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active indoles.
Medicine: Research into its potential therapeutic effects, including anti-inflammatory and anticancer properties, is ongoing.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 3-(chloromethyl)-5-methoxy-1,2-dimethyl-1H-Indole-4,7-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific biological context and the nature of the interactions .
類似化合物との比較
Similar Compounds
3-(chloromethyl)benzoic acid: Another chloromethyl derivative used in organic synthesis and pharmaceuticals.
5-(chloromethyl)isoxazoles: Compounds with similar chloromethyl groups, used in medicinal chemistry.
Uniqueness
What sets 3-(chloromethyl)-5-methoxy-1,2-dimethyl-1H-Indole-4,7-dione apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its indole core structure is particularly significant due to its prevalence in many natural products and pharmaceuticals.
特性
CAS番号 |
192820-54-5 |
|---|---|
分子式 |
C12H12ClNO3 |
分子量 |
253.68 g/mol |
IUPAC名 |
3-(chloromethyl)-5-methoxy-1,2-dimethylindole-4,7-dione |
InChI |
InChI=1S/C12H12ClNO3/c1-6-7(5-13)10-11(14(6)2)8(15)4-9(17-3)12(10)16/h4H,5H2,1-3H3 |
InChIキー |
SDFVPFADRMGVPO-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C2=C(N1C)C(=O)C=C(C2=O)OC)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


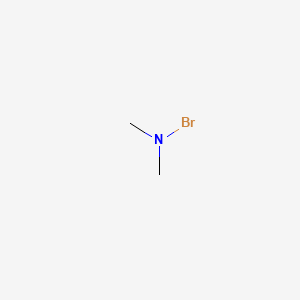
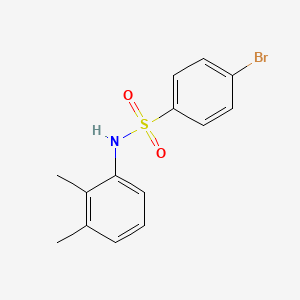
![ethyl 5-(acetyloxy)-6-bromo-1-methyl-2-[(pyridin-4-ylamino)methyl]-1H-indole-3-carboxylate hydrobromide](/img/structure/B15147626.png)
![[1-(3,4-Dimethoxybenzyl)piperidin-4-yl][4-(2,3-dimethylphenyl)piperazin-1-yl]methanone](/img/structure/B15147634.png)
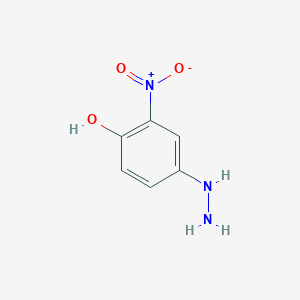

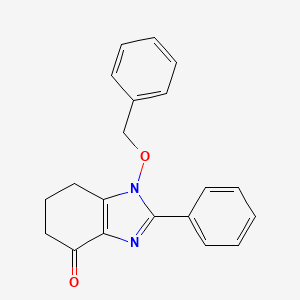
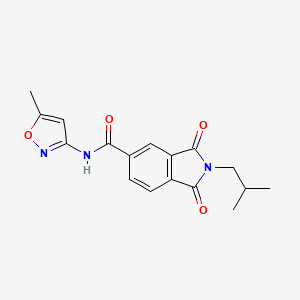
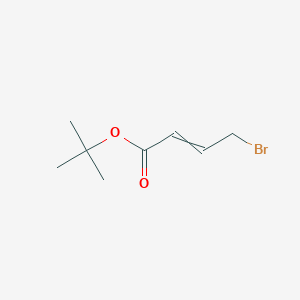
![N,N-diethyl-N'-[(E)-(5-nitrofuran-2-yl)methylidene]benzene-1,4-diamine](/img/structure/B15147673.png)
![4,4,5,5-Tetramethyl-2-[2-(methylperoxy)phenyl]-1,3,2-dioxaborolane](/img/structure/B15147687.png)
![N-[2-(4-Amino-phenyl)-acetyl]-methanesulfonamide](/img/structure/B15147690.png)
